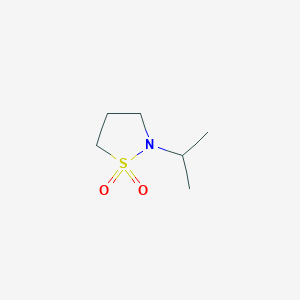

2-Isopropylisothiazolidine 1,1-dioxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRXCPBNKJSGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444276 | |

| Record name | N-Isopropyl-1,3-propanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279669-65-7 | |

| Record name | N-Isopropyl-1,3-propanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Isopropylisothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisothiazolidine 1,1-dioxide is a heterocyclic organic compound belonging to the isothiazolidine 1,1-dioxide class. This class of compounds, characterized by a saturated five-membered ring containing sulfur, nitrogen, and two oxygen atoms attached to the sulfur, is of growing interest in medicinal chemistry and drug development. Isothiazolidine derivatives have been investigated for a range of biological activities, including their potential as antimicrobial and antifungal agents. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME) profiling.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂S | CymitQuimica[1] |

| Molecular Weight | 163.24 g/mol | CymitQuimica[1] |

| Physical Form | Liquid | CymitQuimica[1] |

| Purity | 95.0% | CymitQuimica[1] |

| CAS Number | 279669-65-7 | |

| Predicted XLogP3 | 0.4 | [2] |

| Predicted LogP | 1.44900 | [2] |

| Melting Point | Data not available | To be determined experimentally |

| Boiling Point | Data not available | To be determined experimentally |

| Water Solubility | Data not available | To be determined experimentally |

| pKa | Data not available | To be determined experimentally |

Experimental Protocols for Physicochemical Property Determination

For properties where experimental data is currently unavailable, the following standard laboratory protocols can be employed.

Melting Point Determination

Given that the compound is a liquid at room temperature, melting point determination would be applicable if it can be solidified at lower temperatures.

Methodology:

-

Sample Preparation: A small amount of the solidified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute for a preliminary approximate measurement. For an accurate measurement, the temperature is raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

-

Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed-end capillary tube.

-

Procedure: The test tube containing the sample is attached to the thermometer. A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid. The apparatus is heated gently. As the liquid heats up, air escapes from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

-

Data Recording: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Aqueous Solubility Determination

Methodology:

-

Sample Preparation: A saturated solution of this compound in deionized water is prepared by adding an excess amount of the compound to a known volume of water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solute is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a concentration-calibrated spectroscopic method. The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

Methodology:

-

Potentiometric Titration: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is determined from the midpoint of the resulting titration curve.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated by analyzing the changes in absorbance at a specific wavelength as a function of pH.

-

NMR Spectroscopy: Changes in the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) upon protonation or deprotonation can be monitored by NMR spectroscopy at different pH values. These changes can be used to determine the pKa.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology:

-

Shake-Flask Method: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After shaking, the phases are separated by centrifugation.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for determining the key physicochemical properties.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for LogP Determination (Shake-Flask Method).

Conclusion

The provided data and experimental protocols offer a foundational understanding of the physicochemical profile of this compound. While some basic properties are known, the determination of its melting and boiling points, aqueous solubility, and pKa through the described experimental methodologies is crucial for a comprehensive characterization. This information is indispensable for researchers and scientists engaged in the development of new therapeutic agents and other chemical applications, enabling informed decisions in formulation, pharmacokinetic studies, and overall drug design and discovery processes. The general antibacterial and antifungal potential of the isothiazolidinone scaffold suggests that further investigation into the specific biological activities of the 2-isopropyl derivative is warranted.

References

Technical Whitepaper: A Proposed Synthesis of 2-Isopropylisothiazolidine 1,1-dioxide from Isopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a theoretical, yet scientifically grounded, two-step synthetic pathway for producing 2-isopropylisothiazolidine 1,1-dioxide, a γ-sultam, commencing from isopropylamine. Isothiazolidine 1,1-dioxides, also known as γ-sultams, are significant heterocyclic scaffolds in medicinal chemistry due to their role as conformationally restricted analogues of sulfonamides. Their rigid structure and unique stereoelectronic properties make them valuable pharmacophores in the development of novel therapeutic agents.[1] This guide details a proposed experimental protocol, presents anticipated quantitative data based on analogous reactions, and provides visualizations for the synthetic pathway and general experimental workflow.

Disclaimer: The following experimental protocol is a proposed synthetic route based on established chemical principles for sulfonamide formation and intramolecular cyclization. It has been constructed from analogous reactions reported in the chemical literature. This protocol has not been experimentally validated for this specific substrate combination and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process:

-

Sulfonylation: Nucleophilic attack of isopropylamine on 3-chloropropanesulfonyl chloride to form the intermediate, N-(isopropyl)-3-chloropropanesulfonamide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

-

Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution, where the sulfonamide nitrogen anion displaces the terminal chloride on the propyl chain to form the five-membered isothiazolidine 1,1-dioxide ring.

The overall transformation is depicted in the following reaction scheme:

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on general methods for sulfonylation of primary amines and subsequent base-induced cyclization.

Step 1: Synthesis of N-(isopropyl)-3-chloropropanesulfonamide

-

Materials and Equipment:

-

Two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Isopropylamine

-

3-Chloropropanesulfonyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus).

-

-

Procedure:

-

To a dried two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropylamine (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq.) to the stirred solution.

-

Dissolve 3-chloropropanesulfonyl chloride (1.0 eq.) in a separate portion of anhydrous DCM and add it to the dropping funnel.

-

Add the 3-chloropropanesulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Intramolecular Cyclization)

-

Materials and Equipment:

-

Round-bottom flask with a magnetic stir bar and reflux condenser.

-

N-(isopropyl)-3-chloropropanesulfonamide (from Step 1)

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard workup and purification equipment.

-

-

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add the purified N-(isopropyl)-3-chloropropanesulfonamide (1.0 eq.) and dissolve it in anhydrous THF.

-

Carefully add a strong base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq.) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (for THF) or an appropriate temperature (e.g., 60-80 °C for DMF) and maintain for 6-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final compound, this compound.

-

Quantitative Data Summary

The following table summarizes representative quantitative data from analogous reactions found in the literature. These values provide an estimate of expected outcomes for the proposed synthesis. The reaction between primary amines and sulfonyl chlorides generally proceeds with high yields.[2]

| Parameter | Step 1: Sulfonylation | Step 2: Cyclization | Overall (Projected) | Reference (Analogous Reactions) |

| Reactant Ratio | Amine:Sulfonyl Chloride:Base (1:1:1.1) | Sulfonamide:Base (1:1.2) | - | [2] |

| Typical Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | - | [2] |

| Reaction Temp. | 0 °C to Room Temp. | Reflux (approx. 66 °C) | - | [2] |

| Reaction Time | 4 - 6 hours | 6 - 12 hours | 10 - 18 hours | [3] |

| Projected Yield | 85% - 95% | 70% - 85% | 60% - 80% | [2][3] |

Workflow and Characterization

A general workflow for the synthesis and purification of the target compound is essential for reproducible results.

Figure 2: General experimental workflow for synthesis and analysis.

Structural confirmation of the final product, this compound, would rely on standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of such derivatives.[1][4] Characteristic signals in ¹H and ¹³C NMR would confirm the formation of the heterocyclic ring and the presence of the isopropyl substituent. Mass spectrometry would be used to confirm the molecular weight of the synthesized compound.

References

The Core Mechanism of Action of Isothiazolidine 1,1-Dioxide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazolidine 1,1-dioxide scaffold, a five-membered heterocyclic ring containing a sulfonamide group, has emerged as a privileged structure in medicinal chemistry. Its rigid conformation and unique stereoelectronic properties make it a versatile core for the design of potent and selective inhibitors of various key enzymes implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. This technical guide provides an in-depth exploration of the mechanism of action of isothiazolidine 1,1-dioxide derivatives, focusing on their interactions with critical biological targets.

Overview of Biological Activity

Isothiazolidine 1,1-dioxide and its derivatives, also known as γ-sultams, exhibit a broad spectrum of biological activities.[1] These compounds have demonstrated potential as antimicrobial, anti-inflammatory, and antitumor agents.[1] A primary mechanism underlying these effects is the targeted inhibition of specific enzymes. Key enzyme targets that have been identified include:

-

Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle.

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade.

-

5-Lipoxygenase (5-LOX): An enzyme involved in the production of pro-inflammatory leukotrienes.

-

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin and leptin signaling pathways.

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): The terminal enzyme in the production of prostaglandin E2.

The functionalization of the isothiazolidine 1,1-dioxide ring allows for the fine-tuning of inhibitory potency and selectivity against these targets.[1]

Enzyme Inhibition: Quantitative Data

The inhibitory activity of isothiazolidine 1,1-dioxide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for the inhibition of key enzyme targets by various derivatives.

| Target Enzyme | Compound Class | Specific Compound | IC50 (µM) | Reference |

| 5-Lipoxygenase (5-LOX) | Benzo[d]isothiazole 1,1-dioxide analogues | 3g | 0.6 | [2] |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Benzo[d]isothiazole 1,1-dioxide analogues | 3g | 2.1 | [2] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 1,2,5-Thiadiazolidin-3-one-1,1-dioxide derivative | 10 | 2.47 | [3] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isothiazolidine 1,1-dioxide compounds stem from their ability to modulate specific signaling pathways by inhibiting key enzymes.

Cell Cycle Regulation via CDK1 Inhibition

Cyclin-dependent kinase 1 (CDK1), in complex with Cyclin B, is a pivotal regulator of the G2/M transition in the cell cycle.[4] By inhibiting CDK1, isothiazolidine 1,1-dioxide derivatives can arrest the cell cycle, preventing cell proliferation, a key mechanism in cancer therapy.

Modulation of Inflammatory Pathways: COX-2 and 5-LOX Inhibition

Inflammation is a complex process mediated by various signaling molecules, including prostaglandins and leukotrienes. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the biosynthesis of these pro-inflammatory mediators from arachidonic acid.[5][6] Isothiazolidine 1,1-dioxide derivatives that inhibit these enzymes can effectively reduce inflammation.

Regulation of Metabolic Pathways via PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][7] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Inhibition of PTP1B by isothiazolidine 1,1-dioxide derivatives can enhance insulin sensitivity, making it a promising strategy for the treatment of type 2 diabetes and obesity.[8]

Downregulation of Prostaglandin E2 Production via mPGES-1 Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that converts PGH2, the product of COX enzymes, into prostaglandin E2 (PGE2).[5] PGE2 is a potent pro-inflammatory mediator and is also implicated in cancer progression. By selectively inhibiting mPGES-1, isothiazolidine 1,1-dioxide derivatives can reduce PGE2 levels without affecting the production of other prostaglandins, potentially offering a more targeted anti-inflammatory and anti-cancer approach with fewer side effects compared to non-selective COX inhibitors.[9]

Experimental Protocols for Key Assays

The following sections detail generalized methodologies for assessing the inhibitory activity of isothiazolidine 1,1-dioxide compounds against their key enzyme targets.

CDK1 Inhibition Assay (Kinase Assay)

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B complex. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

General Protocol:

-

Prepare a reaction mixture containing CDK1/Cyclin B enzyme, a specific substrate (e.g., histone H1), and kinase buffer.

-

Add the isothiazolidine 1,1-dioxide test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature for a set period.

-

Stop the reaction and measure the remaining ATP using a luciferase-based reagent.

-

The luminescence signal is inversely proportional to the CDK1 activity.

-

Calculate the IC50 value from the dose-response curve.

Workflow Diagram:

COX-2 Inhibition Assay (Colorimetric or Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2. The oxidation of a chromogenic or fluorogenic substrate by the enzyme is monitored in the presence and absence of the inhibitor.

General Protocol:

-

Prepare a reaction buffer containing heme and the COX-2 enzyme.

-

Add the isothiazolidine 1,1-dioxide test compound.

-

Add a colorimetric or fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence over time.

-

The rate of change in absorbance/fluorescence is proportional to COX-2 activity.

-

Determine the IC50 value from the inhibition curve.[10]

Workflow Diagram:

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: The activity of 5-LOX is determined by measuring the formation of its product, hydroperoxyeicosatetraenoic acid (HPETE), from the substrate linoleic or arachidonic acid. The increase in absorbance at 234 nm due to the formation of a conjugated diene in the product is monitored.

General Protocol:

-

Prepare a buffer solution containing the 5-LOX enzyme.

-

Add the isothiazolidine 1,1-dioxide test compound and incubate.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid).

-

Monitor the change in absorbance at 234 nm using a spectrophotometer.

-

The rate of absorbance increase is proportional to 5-LOX activity.

-

Calculate the IC50 value from the dose-response data.[11]

Workflow Diagram:

PTP1B Inhibition Assay (Colorimetric)

Principle: This assay measures the dephosphorylation of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), by PTP1B. The formation of the colored product, p-nitrophenol, is measured spectrophotometrically.

General Protocol:

-

Prepare a reaction buffer and add the PTP1B enzyme.

-

Add the isothiazolidine 1,1-dioxide test compound.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at a constant temperature.

-

Stop the reaction and measure the absorbance at 405 nm.

-

The absorbance is directly proportional to the PTP1B activity.

-

Determine the IC50 value from the inhibition data.[12]

Workflow Diagram:

mPGES-1 Inhibition Assay (Cell-based or Enzyme-based)

Principle: The inhibition of mPGES-1 can be assessed either in a cell-free enzyme assay or in a whole-cell assay. The enzyme assay measures the conversion of PGH2 to PGE2. The cell-based assay typically involves stimulating cells (e.g., with lipopolysaccharide) to induce mPGES-1 expression and then measuring the production of PGE2 in the presence of the inhibitor.

General Protocol (Enzyme Assay):

-

Prepare a reaction mixture containing microsomal preparations with mPGES-1, glutathione, and buffer.

-

Add the isothiazolidine 1,1-dioxide test compound.

-

Initiate the reaction by adding PGH2.

-

Incubate for a specific time.

-

Stop the reaction and quantify the PGE2 produced using methods like ELISA or LC-MS.

-

Calculate the IC50 value.

Workflow Diagram:

Conclusion

The isothiazolidine 1,1-dioxide scaffold represents a highly promising platform for the development of targeted enzyme inhibitors. The diverse biological activities of its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and metabolic regulation. The continued exploration of structure-activity relationships and the optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel therapeutic agents based on this versatile chemical core. This guide provides a foundational understanding of the core mechanisms of action, supported by available quantitative data and standardized experimental approaches, to aid researchers in the advancement of this important class of compounds.

References

- 1. e-century.us [e-century.us]

- 2. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of 5-lipoxygenase by substituted 3,4-dihydro-2H-1,4-thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

The Expanding Therapeutic Landscape of Cyclic Sulfamides: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Once relegated to a smaller corner of the vast sulfonamide family, cyclic sulfamides, also known as sultams, are rapidly emerging as a versatile and potent class of compounds in drug discovery. Their inherent conformational rigidity, a key structural advantage over their linear counterparts, often translates to enhanced target affinity and improved membrane permeability.[1] This technical guide provides an in-depth exploration of the diverse biological activities of cyclic sulfamides, focusing on their roles as enzyme inhibitors and modulators of key signaling pathways. Detailed experimental protocols for assessing their activity and quantitative structure-activity relationship data are presented to empower researchers in the design and evaluation of novel cyclic sulfamide-based therapeutics.

Enzyme Inhibition: A Major Avenue of Cyclic Sulfamide Bioactivity

Cyclic sulfamides have demonstrated significant inhibitory activity against a range of clinically relevant enzymes. Their ability to interact with active sites, often through coordination with metal ions or by mimicking transition states, underpins their therapeutic potential.[2]

Carbonic Anhydrase Inhibition

A primary and well-studied target of cyclic sulfamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[2] Selective inhibition of specific CA isoforms is a key strategy for treating conditions like glaucoma and certain cancers.[3] While primary sulfonamides are broad-spectrum CA inhibitors, cyclic secondary sulfonamides like saccharin have shown unusual and potent inhibition of the cancer-related CA IX isoform.[4] This selectivity offers a promising avenue for the development of targeted cancer therapies.

Table 1: Inhibitory Activity of Selected Cyclic Sulfamides against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Saccharin | CA IX | 103 nM | [4] |

| Saccharin Glycoconjugate Derivative | CA IX | 49.5 nM | [4] |

| Benzo[d]isothiazole Derivative | CA I | IC₅₀ = 0.9714 (correlation) | [3] |

| Benzo[d]isothiazole Derivative | CA II | IC₅₀ = 0.9644 (correlation) | [3] |

| Various Benzene-sulfonamides | BteCAι | < 100 nM | [5] |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is a key enzyme in the peripheral activation of cortisol and is a validated target for metabolic diseases.[6] Cell-based assays have been developed to screen for inhibitors of 11β-HSD1 by measuring the conversion of cortisone to cortisol.[6][7]

HIV-1 Protease Inhibition

The aspartic protease of HIV-1 is a critical enzyme for viral maturation, making it a prime target for antiviral drug development.[2] Cyclic sulfamides have been designed to interact with the catalytically critical aspartic acid residues in the active site of HIV-1 protease.[2]

Other Enzymatic Targets

Cyclic sulfamides have also shown inhibitory activity against other enzyme classes, including α-glucosidase and α-amylase, which are relevant for the management of diabetes.[8]

Anticancer Activity

The anticancer potential of cyclic sulfamides extends beyond carbonic anhydrase inhibition. Studies have shown that certain seven-membered cyclic sulfamides exhibit significant antiproliferative activity against various human tumor cell lines, with a particular sensitivity observed in breast cancer cell lines like MDA-MB-468.[9] The proposed mechanisms of action include the induction of apoptosis.

Table 2: Anticancer Activity of a Representative Cyclic Sulfamide

| Cell Line | Activity Metric | Value | Reference |

| A549 (Lung Cancer) | Apoptosis Induction | Observed | [9] |

| MDA-MB-468 (Breast Cancer) | Growth Inhibition | Significant | [9] |

Antiviral Activity

Recent research has highlighted the potential of cyclic sulfamide derivatives as potent inhibitors of SARS-CoV-2.[10] One particular compound, 13c, demonstrated robust inhibitory activity against the virus in Vero cells with a high selectivity index, suggesting a promising new template for the development of anti-COVID-19 agents.[10]

Table 3: Anti-SARS-CoV-2 Activity of a Cyclic Sulfamide Derivative

| Compound | IC₅₀ (Vero cells) | CC₅₀ (Vero cells) | Selectivity Index (SI) | Reference |

| 13c | 0.88 µM | > 25 µM | 30.7 | [10] |

Modulation of Cellular Signaling Pathways

The biological effects of cyclic sulfamides are often mediated through their influence on critical intracellular signaling cascades. Understanding these interactions is crucial for elucidating their mechanisms of action and for designing more targeted therapies.

JNK and p38 MAPK Signaling

A benzo[3][11]dioxol-based sulfonamide derivative has been shown to induce apoptosis in colorectal cancer cells through the activation of the JNK signaling pathway.[12] This activation leads to a cascade of events culminating in programmed cell death. The p38 MAPK pathway, another key stress-activated pathway, is also a potential target for cyclic sulfamides, although direct evidence is still emerging.

NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation and cell survival. Some non-steroidal anti-inflammatory drugs (NSAIDs) that contain a sulfonamide moiety, such as sulindac, have been shown to inhibit the NF-κB pathway by decreasing the activity of IKKβ kinase.[13] This suggests that cyclic sulfamides may also exert anti-inflammatory and growth-inhibitory effects through the modulation of this pathway.

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key biological assays are provided below.

Synthesis of Cyclic Sulfamides

A general and efficient method for the synthesis of cyclic sulfamides involves the reaction of N-silylamines with sulfonyl chlorides.[14]

Caption: General workflow for the synthesis of cyclic sulfamides.

Protocol:

-

Dissolve the desired sulfonyl chloride (1 mmol) in acetonitrile (15 ml).[14]

-

Slowly add the corresponding N-silylamine (1 mmol) to the solution.[14]

-

Reflux the reaction mixture for 1 hour.[14]

-

Concentrate the mixture using a rotary evaporator to remove the solvent and silyl chloride by-product.[14]

-

If necessary, purify the resulting cyclic sulfamide using silica gel chromatography.[14]

Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a colored product that can be quantified spectrophotometrically.[15][16]

Materials:

-

Purified carbonic anhydrase

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

-

Test compounds (cyclic sulfamides) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer and the purified carbonic anhydrase enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the p-NPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 1 hour) at room temperature.[17][18]

-

Determine the rate of reaction (ΔA/Δt) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based 11β-HSD1 Inhibition Assay

This assay quantifies the conversion of cortisone to cortisol in a cell line expressing human 11β-HSD1.[6]

Materials:

-

HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1

-

Cell culture medium

-

Cortisone

-

Test compounds (cyclic sulfamides)

-

Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit

-

384-well plates

Protocol:

-

Seed the transduced HEK293 cells in 384-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the cyclic sulfamide inhibitors.

-

Add cortisone to the cell culture medium to serve as the substrate.

-

Incubate the plates for a specified time to allow for the enzymatic conversion.

-

Collect the cell culture supernatant.

-

Quantify the amount of cortisol in the supernatant using a competitive HTRF assay according to the manufacturer's instructions.[6]

-

Calculate the percentage of inhibition and determine the IC₅₀ values for the test compounds.

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

This high-throughput screening assay measures the cleavage of a synthetic FRET peptide substrate by HIV-1 protease, resulting in an increase in fluorescence.[19][20][21]

Materials:

-

Recombinant HIV-1 protease

-

FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)

-

Assay buffer

-

Test compounds (cyclic sulfamides)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare working solutions of the assay buffer, HIV-1 protease, and FRET substrate.

-

In a microplate, add the test compounds at various concentrations. Include wells for enzyme control (no inhibitor) and inhibitor control (with a known inhibitor).

-

Add the diluted HIV-1 protease to all wells except the substrate control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[21]

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) in kinetic mode for 30-60 minutes.[19]

-

Calculate the reaction velocity and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][22][23][24]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (cyclic sulfamides)

-

MTT solution (e.g., 2 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[23]

-

Treat the cells with various concentrations of the cyclic sulfamide compounds for a specified duration (e.g., 72 hours).[23]

-

After the treatment period, remove the medium and add 28 µL of MTT solution to each well.[23]

-

Incubate the plate for 1.5 hours at 37°C.[23]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[23]

-

Incubate for 15 minutes at 37°C with shaking.[23]

-

Measure the absorbance at 492 nm using a microplate reader.[23]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antiviral Plaque Reduction Assay

This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[25][26][27][28]

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

Test compounds (cyclic sulfamides)

-

Agarose overlay medium

-

Crystal violet staining solution

-

24-well plates

Protocol:

-

Seed the host cells in 24-well plates to form a confluent monolayer.

-

In separate tubes, pre-incubate a known amount of virus with different concentrations of the cyclic sulfamide compound for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixtures.

-

After a 90-minute adsorption period, remove the inoculum and overlay the cells with agarose medium containing the respective concentrations of the test compound.[28]

-

Incubate the plates for a period sufficient for plaque formation (e.g., 7 days).[28]

-

Fix the cells with formalin and stain with crystal violet.[28]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by cyclic sulfamides.

Caption: JNK signaling pathway and potential activation by cyclic sulfamides.

Caption: p38 MAPK signaling pathway, a potential target for cyclic sulfamides.

Caption: NF-κB signaling pathway and potential inhibition by cyclic sulfamides.

Conclusion

Cyclic sulfamides represent a promising and structurally diverse class of bioactive molecules with significant potential in drug discovery. Their ability to potently and often selectively inhibit key enzymes, coupled with their capacity to modulate critical cellular signaling pathways, underscores their relevance in the development of new therapies for cancer, infectious diseases, and metabolic disorders. The experimental protocols and structure-activity relationship data presented in this guide are intended to provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this fascinating class of compounds.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of HSD11B1 knockout and overexpression on local cortisol production and differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. eurogentec.com [eurogentec.com]

- 21. abcam.co.jp [abcam.co.jp]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT (Assay protocol [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. 2.7.3. Plaque Reduction Assay [bio-protocol.org]

- 26. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Isopropylisothiazolidine 1,1-dioxide

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 2-Isopropylisothiazolidine 1,1-dioxide. These predictions are derived from the analysis of similar N-substituted cyclic sulfamides and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH (i-Pr) | 3.5 - 4.0 | septet | ~6.8 | The methine proton of the isopropyl group, deshielded by the adjacent nitrogen atom. |

| CH₃ (i-Pr) | 1.2 - 1.4 | doublet | ~6.8 | The two methyl groups of the isopropyl substituent. |

| N-CH₂ | 3.2 - 3.6 | triplet | ~7.0 | Methylene group adjacent to the nitrogen atom in the isothiazolidine ring. |

| S-CH₂ | 3.0 - 3.4 | triplet | ~7.0 | Methylene group adjacent to the sulfonyl group in the isothiazolidine ring. |

| CH₂-CH₂ | 2.2 - 2.6 | quintet | ~7.0 | The central methylene group of the isothiazolidine ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| CH (i-Pr) | 50 - 55 | The methine carbon of the isopropyl group. |

| CH₃ (i-Pr) | 20 - 25 | The methyl carbons of the isopropyl group. |

| N-CH₂ | 45 - 50 | Methylene carbon adjacent to the nitrogen. |

| S-CH₂ | 50 - 55 | Methylene carbon adjacent to the sulfonyl group. |

| CH₂-CH₂ | 25 - 30 | The central methylene carbon of the isothiazolidine ring. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| SO₂ Stretch (asymmetric) | 1320 - 1280 | Strong | Characteristic strong absorption for sulfonyl groups.[1] |

| SO₂ Stretch (symmetric) | 1160 - 1120 | Strong | Characteristic strong absorption for sulfonyl groups.[1] |

| C-H Stretch (sp³) | 2975 - 2850 | Medium-Strong | Aliphatic C-H stretching from the isopropyl and isothiazolidine ring protons. |

| C-N Stretch | 1250 - 1020 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 178 | Molecular ion peak (protonated). |

| [M-C₃H₇]⁺ | 135 | Loss of the isopropyl group. |

| [M-SO₂]⁺ | 114 | Loss of sulfur dioxide. |

Experimental Protocols

While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of the isothiazolidine 1,1-dioxide core, which can be adapted for the introduction of the N-isopropyl group.

General Procedure for the Synthesis of Isothiazolidine 1,1-dioxide Derivatives via Aza-Michael Addition:

This protocol is adapted from the synthesis of related isothiazolidine 1,1-dioxide libraries.[2]

-

Reaction Setup: To a solution of a suitable α,β-unsaturated sultam precursor, such as 2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in a dry solvent like methanol (MeOH) in a round-bottom flask, add a catalytic amount of a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %).

-

Nucleophilic Addition: Add the corresponding amine, in this case, isopropylamine (1.5 equivalents), to the stirring solution.

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature, for instance, 60 °C, for a period of 12 hours or until the reaction is complete as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent system such as a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). Filter the diluted mixture through a silica plug (SPE) and wash with the same solvent system. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Characterization: The resulting isothiazolidine 1,1-dioxide can be further purified if necessary and characterized using standard analytical techniques including NMR, IR, and MS.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of isothiazolidine 1,1-dioxide derivatives.

Caption: Synthetic and analytical workflow for isothiazolidine 1,1-dioxides.

References

Potential Therapeutic Targets of 2-Isopropylisothiazolidine 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of the isothiazolidine 1,1-dioxide scaffold based on published research on its derivatives. There is currently no publicly available data specifically on the biological activity of 2-Isopropylisothiazolidine 1,1-dioxide. The information presented herein is intended to guide future research and is not indicative of the proven therapeutic efficacy of this compound.

Introduction

The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide (γ-sultam), is recognized as a privileged scaffold in medicinal chemistry.[1] Its rigid conformational structure and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. While research on the specific molecule this compound is not currently available in the public domain, the broader class of isothiazolidine 1,1-dioxide derivatives has demonstrated a wide spectrum of biological activities. This guide consolidates the existing knowledge on these derivatives to infer potential therapeutic targets and research directions for this compound.

Potential Therapeutic Areas and Molecular Targets

Derivatives of the isothiazolidine 1,1-dioxide scaffold have shown promise in several key therapeutic areas, primarily through the inhibition of specific enzymes. These findings suggest that this compound, with its unique substitution, could be investigated for similar activities.

Anti-inflammatory Activity

Several isothiazolidine 1,1-dioxide derivatives have been identified as potent inhibitors of key enzymes in the inflammatory cascade.

-

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Dual inhibition of COX-2 and 5-LOX is a desirable strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs. Benzo[d]isothiazole 1,1-dioxide derivatives have been synthesized and shown to inhibit both 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1), another critical enzyme in the prostaglandin synthesis pathway.[2][3]

Anticancer Activity

The antiproliferative properties of isothiazolidine 1,1-dioxide derivatives have been evaluated against various cancer cell lines.

-

Human Breast Carcinoma and Leukemia: Isothiazoloisoxazole 1,1-dioxides have demonstrated low micromolar activity against human breast carcinoma cell lines.[4][5][6] Furthermore, benzo[d]isothiazole Schiff bases have exhibited marked cytotoxicity against human CD4+ lymphocytes and antiproliferative activity against leukemia cell lines.[7]

-

mTOR Pathway Inhibition: A patent has been filed for rapamycin derivatives that incorporate an isothiazolidine 1,1-dioxide moiety, suggesting a potential role for this scaffold in targeting the mTOR signaling pathway, which is frequently dysregulated in cancer.

Antiviral and Antimicrobial Activity

The isothiazolidine 1,1-dioxide scaffold has been explored for its potential in combating infectious diseases.

-

Hepatitis B Virus (HBV): The core structure is used as a reactant in the synthesis of orally bioavailable hepatitis B capsid inhibitors.[8]

-

Human Immunodeficiency Virus (HIV): Certain β-amino sultams, which are derivatives of isothiazolidine 1,1-dioxide, have been reported to inhibit HIV-1 replication.[9]

-

Antibacterial and Antifungal: While the broader class of isothiazolinones is well-known for biocidal properties, specific isothiazolidine 1,1-dioxide derivatives have also been investigated for antibacterial and antifungal activities.[1][10] Thiazolidinone derivatives, a related class, have shown promise as antimycobacterial agents.[11]

Metabolic Disorders

-

Diabetes: Isothiazolidine 1,1-dioxide is a reactant used in the preparation of cryptochrome inhibitors, which are being explored as potential antidiabetic agents.[8]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin and leptin signaling, making it an attractive target for the treatment of type 2 diabetes and obesity. The isothiazolidine 1,1-dioxide scaffold has been investigated for its potential to inhibit PTP1B.[1]

Quantitative Data on Isothiazolidine 1,1-Dioxide Derivatives

The following table summarizes the reported biological activities and, where available, the half-maximal inhibitory concentrations (IC50) for various derivatives of the isothiazolidine 1,1-dioxide scaffold.

| Derivative Class | Target/Activity | Cell Line/Assay | IC50 Values | Reference(s) |

| Benzo[d]isothiazole 1,1-dioxide analogues | 5-Lipoxygenase (5-LOX) | Enzyme Assay | 0.15 - 23.6 μM | [2][3] |

| Benzo[d]isothiazole 1,1-dioxide analogues | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Enzyme Assay | 0.15 - 23.6 μM | [2][3] |

| Isothiazoloisoxazole 1,1-dioxides | Antiproliferative | Human Breast Carcinoma | Low μM range | [4][5][6] |

| Benzo[d]isothiazole Schiff bases | Cytotoxicity | Human CD4+ Lymphocytes (MT-4) | CC50 = 4-9 μM | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of isothiazolidine 1,1-dioxide derivatives can be found in the cited literature. A general workflow for the discovery of bioactive molecules based on this scaffold is outlined below.

General Synthetic Approach: Ring-Closing Metathesis (RCM) and Diversification

A common and efficient method for synthesizing the isothiazolidine 1,1-dioxide core is through Ring-Closing Metathesis (RCM). This approach allows for the rapid, multi-gram scale synthesis of the core scaffold, which can then be diversified.

-

Synthesis of the RCM Precursor: An appropriate diene-containing sulfonamide is synthesized.

-

Ring-Closing Metathesis: The precursor is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect the ring closure, yielding the dihydroisothiazole 1,1-dioxide.

-

Diversification: The resulting α,β-unsaturated sultam is a versatile intermediate for further functionalization through reactions such as:

High-Throughput Screening (HTS) Protocol

Once a library of diversified isothiazolidine 1,1-dioxide derivatives is synthesized, it can be subjected to high-throughput screening to identify compounds with desired biological activities.

-

Assay Development: A robust and sensitive assay for the target of interest (e.g., enzyme inhibition, cell viability) is developed and optimized for a high-throughput format (e.g., 96- or 384-well plates).

-

Primary Screen: The compound library is screened at a single concentration against the target to identify initial "hits."

-

Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

-

Secondary Assays and Selectivity Profiling: Active compounds are further evaluated in secondary assays to confirm their mechanism of action and to assess their selectivity against related targets.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Potential molecular targets and pathways of isothiazolidine 1,1-dioxide derivatives.

Caption: A generalized workflow for the discovery of bioactive isothiazolidine 1,1-dioxides.

Conclusion and Future Directions

The isothiazolidine 1,1-dioxide scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. While the specific biological profile of this compound remains to be elucidated, the extensive research on its analogues suggests several plausible avenues for investigation, including anti-inflammatory, anticancer, and anti-infective applications. Future research should focus on the synthesis of this compound and a library of its derivatives, followed by a comprehensive screening campaign against the potential targets highlighted in this guide. Such studies will be crucial in determining the therapeutic potential of this specific compound and the broader untapped opportunities within the isothiazolidine 1,1-dioxide chemical space.

References

- 1. Isothiazolidine 1,1-dioxide | 5908-62-3 | Benchchem [benchchem.com]

- 2. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetmol.com [targetmol.com]

- 9. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Isothiazolidine 1,1-Dioxide Derivatives: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxides, cyclic sulfonamides also known as γ-sultams, have emerged as a privileged scaffold in medicinal chemistry. The inherent structural rigidity and unique stereoelectronic properties conferred by the cyclic sulfonamide core make these compounds attractive for the design of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive literature review of isothiazolidine 1,1-dioxide derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

The isothiazolidine 1,1-dioxide core is a five-membered heterocyclic system containing a sulfur atom in its highest oxidation state.[1] This structural motif has been identified as a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities including enzyme inhibition, and antimicrobial and anticancer effects.[1][2] The ability to readily functionalize the isothiazolidine 1,1-dioxide ring at various positions allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

Synthetic Methodologies

The construction of the isothiazolidine 1,1-dioxide scaffold and its derivatives has been achieved through various synthetic strategies, ranging from classical cyclization reactions to modern multi-component approaches.

Core Scaffold Synthesis

A common and efficient method for the synthesis of the core isothiazolidine 1,1-dioxide structure involves a multi-step sequence starting with sulfonylation, followed by ring-closing metathesis (RCM), and subsequent functionalization. For instance, a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, can be generated on a multi-gram scale using this approach.[2]

Another established method involves the oxidation of thiazolidine precursors using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the corresponding sulfones.[1]

One-Pot Multi-Component Reactions for Library Synthesis

The demand for diverse compound libraries for high-throughput screening has driven the development of efficient one-pot, multi-component protocols. A notable example is the synthesis of triazole-containing isothiazolidine 1,1-dioxides.[2] This strategy often utilizes a core dihydroisothiazole 1,1-dioxide scaffold which is then diversified through reactions like the aza-Michael addition.[2]

This protocol describes the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides.

-

Materials: 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, various amines, various azides, Copper(I) iodide (CuI), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dry Ethanol (EtOH).

-

Procedure:

-

To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

-

Add CuI (30 mol%) and DBU (10 mol%).

-

Add dry EtOH to achieve a concentration of 0.5 M.

-

Add the desired amine (1.2 equivalents) and azide (2 equivalents).

-

Seal the vial and heat the reaction mixture at 60 °C for 12 hours.

-

After cooling, the reaction mixture is filtered through a silica plug and concentrated.

-

The crude product is then purified by automated mass-directed LCMS.

-

Caption: Workflow for the one-pot synthesis of a triazole-containing isothiazolidine 1,1-dioxide library.

Biological Activities and Therapeutic Potential

Isothiazolidine 1,1-dioxide derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.

Enzyme Inhibition

A significant area of research has focused on the potential of isothiazolidine 1,1-dioxides as enzyme inhibitors.[1]

-

Serine Protease Inhibition: Certain derivatives have shown potent, time-dependent inhibition of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.

-

Other Enzyme Targets: These compounds are also being investigated as inhibitors of other key enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), and protein tyrosine phosphatase 1B (PTP1B).[1]

Anticancer Activity

The anticancer potential of isothiazolidine 1,1-dioxide derivatives is an active area of investigation. While specific IC50 values for this class are not extensively reported in the reviewed literature, studies on structurally related thiazolidinone derivatives provide valuable insights into their potential efficacy and mechanisms. For instance, various thiazolidinone derivatives have shown significant cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Structurally Related Thiazolidinone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazolidine-2,4-dione | MCF-7 | 12.11 ± 2.9 | [3] |

| Thiazolidine-2,4-dione | MCF-7 | 15.82 ± 10.1 | [3] |

Antimicrobial Activity

Isothiazolidine 1,1-dioxides and related compounds have also been evaluated for their antimicrobial properties.

-

Antibacterial Activity: Some β-amino sultams have shown antibacterial activity.[2] While specific MIC values for isothiazolidine 1,1-dioxides are not detailed in the provided search results, related thiazolidin-4-one derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values in the low mg/mL range.[4]

-

Antifungal Activity: Thiazolidine-2,4-dione derivatives have been reported to possess antifungal properties.[5]

Table 2: Antimicrobial Activity of Structurally Related Thiazolidin-4-one Derivatives

| Compound Class | Bacterial Strain | MIC (mg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-one | S. Typhimurium | 0.008 - 0.06 | [4] |

| 2,3-diaryl-thiazolidin-4-one | S. aureus | >0.24 | [4] |

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for isothiazolidine 1,1-dioxide derivatives are still under investigation. However, studies on related heterocyclic compounds suggest potential involvement in key cellular signaling pathways, particularly in the context of cancer.

Aberrant activation of signaling pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6][7] Thiazole-containing compounds have been shown to inhibit components of the PI3K/AKT/mTOR pathway.[6] It is plausible that isothiazolidine 1,1-dioxide derivatives could exert their anticancer effects by modulating these critical signaling cascades.

Caption: Hypothesized signaling pathways potentially modulated by isothiazolidine 1,1-dioxide derivatives.

Conclusion and Future Directions

Isothiazolidine 1,1-dioxide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core, particularly through efficient multi-component reactions, allows for the creation of large and diverse compound libraries essential for modern drug discovery campaigns.

While the biological activities of these compounds as enzyme inhibitors, anticancer, and antimicrobial agents are increasingly recognized, further research is required to fully elucidate their therapeutic potential. Specifically, future efforts should focus on:

-

Expansion of Quantitative Biological Data: There is a critical need for more comprehensive quantitative data, such as IC50 and MIC values, for a wider range of isothiazolidine 1,1-dioxide derivatives against various biological targets.

-

Detailed Mechanistic Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds are crucial for understanding their mechanism of action and for rational drug design.

-

Elucidation of Structure-Activity Relationships: Systematic exploration of the structure-activity relationships will be vital for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

- 1. Isothiazolidine 1,1-dioxide | 5908-62-3 | Benchchem [benchchem.com]

- 2. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Isopropylisothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Isopropylisothiazolidine 1,1-dioxide. Given the limited publicly available data for this specific compound, this guide synthesizes information from closely related isothiazolinone compounds to provide a robust framework for risk assessment and safe laboratory practices. The information presented herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

Isothiazolinones are recognized as potent skin sensitizers, capable of causing allergic contact dermatitis.[1][2][3][4] They can also be corrosive, causing severe skin burns and eye damage.[4][5] Acute toxicity through oral, dermal, and inhalation routes is a concern with some isothiazolinones being classified as toxic or fatal.[5] Furthermore, many compounds in this class are very toxic to aquatic life with long-lasting effects.[2][3][5]

Table 1: GHS Hazard Classifications for Analogous Isothiazolinones

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 1/2 | Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects |

Note: This table is a composite based on data for various isothiazolinone compounds and should be considered as a guideline for potential hazards.

Physical and Chemical Properties

Specific physical and chemical data for this compound are not widely published. The following table presents data for related isothiazolinone compounds to provide an indication of the expected properties.

Table 2: Physical and Chemical Properties of Representative Isothiazolinones

| Property | Value (for CMIT/MIT mixture) |

| Molecular Formula | C4H5NOS · C4H4ClNOS |

| Molar Mass | 264.756 g/mol |

| Appearance | Liquid |

| pH | 3.43 at 20°C and 10g/L |

| Boiling Point | 100.1°C at 101.325kPa |

| Flash Point | 74.9°C |

| Vapor Pressure | 0.003-17Pa at 20-45℃ |

| Solubility | Soluble in water |

| Storage Condition | Sealed in dry, Room Temperature |

Source: ChemBK. Data is for a mixture of 5-Chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone.

Exposure Controls and Personal Protection

Due to the potential for severe skin and eye damage, as well as skin sensitization, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where splashing is a risk.[8][9][10]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[10] Given that isothiazolinones can be potent sensitizers, wearing two pairs of gloves can provide additional protection.[8]

-

Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls (e.g., Tyvek) should be worn.[8][10]

-

Footwear: Closed-toe shoes are required.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]

Table 3: Recommended Personal Protective Equipment

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety Goggles / Face Shield | ANSI Z87.1 compliant |

| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene, check manufacturer's compatibility data |

| Body | Lab Coat / Chemical-Resistant Apron or Coveralls | Full coverage of arms and torso |

| Respiratory | Respirator | NIOSH-approved with appropriate cartridges if needed |

Handling and Storage

Safe Handling Procedures:

-

Always review the Safety Data Sheet (SDS) for any chemical before use. In the absence of a specific SDS for this compound, the SDS for a closely related isothiazolinone should be consulted.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapor or mist.

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[12]

-

Keep in a secure area, accessible only to authorized personnel.

Chemical Compatibility

Isothiazolinones can be incompatible with certain classes of chemicals. It is crucial to avoid mixing them with:

-

Strong Oxidizing Agents: (e.g., hydrogen peroxide, sodium hypochlorite) as they can decompose the isothiazolinone ring, reducing its efficacy and potentially generating hazardous byproducts.[12]

-

Strong Reducing Agents: (e.g., sodium sulfite) which may also lead to degradation.[12]

-

High Concentrations of Anionic Surfactants: May cause precipitation or reduce stability.[12]

Before mixing with any other chemical, a small-scale compatibility test is recommended.[12]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following general protocol for handling hazardous liquids should be adapted.

General Protocol for Handling Hazardous Liquids:

-

Preparation:

-

Don all required PPE as outlined in Section 3.

-

Ensure the work area (fume hood) is clean and uncluttered.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Have appropriate spill cleanup materials readily available.

-

-

Dispensing:

-

Use a properly functioning chemical fume hood.

-

When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Use appropriate and clean glassware or compatible plasticware.

-

Keep containers closed when not in use.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Dispose of waste in a properly labeled hazardous waste container according to institutional and regulatory guidelines.

-

Remove PPE carefully to avoid contaminating yourself and the surrounding area.

-

Wash hands thoroughly with soap and water.

-

Visualizing Safety Workflows

To further aid in understanding the necessary safety precautions, the following diagrams illustrate key decision-making processes and workflows.

Caption: Hazard Identification and Mitigation Workflow.

Caption: PPE Selection Decision Flowchart.

Caption: Chemical Compatibility Logic Diagram.

Conclusion

While specific data for this compound is sparse, a conservative approach based on the known hazards of the isothiazolinone class is essential for ensuring the safety of laboratory personnel. Strict adherence to engineering controls, diligent use of personal protective equipment, and careful handling and storage practices are paramount. This guide provides a foundational understanding of the potential risks and necessary precautions. Researchers, scientists, and drug development professionals are urged to integrate this information into their existing safety frameworks and to always prioritize a culture of safety in the laboratory.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 3. ewg.org [ewg.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. thesafetygeek.com [thesafetygeek.com]

- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 8. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]

- 9. hazmatschool.com [hazmatschool.com]

- 10. trimaco.com [trimaco.com]

- 11. scribd.com [scribd.com]

- 12. dt-wt.com [dt-wt.com]

2-Isopropylisothiazolidine 1,1-dioxide: A Promising Pyroglutamic Acid Bioisostere for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction